molecular formula C11H15N3O2 B7501143 N'-tert-butyl-N-pyridin-3-yloxamide

N'-tert-butyl-N-pyridin-3-yloxamide

Cat. No.: B7501143
M. Wt: 221.26 g/mol
InChI Key: NXPFXVCELITDBE-UHFFFAOYSA-N
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Description

N’-tert-butyl-N-pyridin-3-yloxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group and a pyridin-3-yloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N-pyridin-3-yloxamide typically involves the reaction of tert-butylamine with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for N’-tert-butyl-N-pyridin-3-yloxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-pyridin-3-yloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide

Major Products Formed

    Oxidation: Formation of N’-tert-butyl-N-pyridin-3-yloxamide N-oxide

    Reduction: Formation of N’-tert-butyl-N-pyridin-3-ylamine

    Substitution: Formation of substituted pyridin-3-yloxamides

Scientific Research Applications

N’-tert-butyl-N-pyridin-3-yloxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-pyridin-3-yloxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N-pyridin-2-yloxamide
  • N-tert-butyl-N-pyridin-4-yloxamide
  • N-tert-butyl-N-pyridin-3-ylmethylamide

Uniqueness

N’-tert-butyl-N-pyridin-3-yloxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

N'-tert-butyl-N-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)14-10(16)9(15)13-8-5-4-6-12-7-8/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFXVCELITDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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